Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-
Description
This compound, with the molecular formula C₂₈H₂₇N₃O₅S₂ and a molecular weight of 549.660 g/mol, features a benzenesulfonic acid core substituted with a chloro group at position 3 and an azo-linked phenyl group bearing an ethyl(phenylmethyl)amino moiety at position 4 . Its LogP value of 4.68 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases. Analytical applications include its separation via reverse-phase HPLC using acetonitrile/water with phosphoric acid, highlighting its utility in chromatographic methods .
Properties
CAS No. |
68213-90-1 |
|---|---|
Molecular Formula |
C21H20ClN3O3S |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]-3-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C21H20ClN3O3S/c1-2-25(15-16-6-4-3-5-7-16)18-10-8-17(9-11-18)23-24-21-13-12-19(14-20(21)22)29(26,27)28/h3-14H,2,15H2,1H3,(H,26,27,28) |
InChI Key |
WMSKOATWQHRPJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]- typically involves the following steps:
Diazotization: The process begins with the diazotization of aniline derivatives. Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with an appropriate aromatic compound, such as 3-chlorobenzenesulfonic acid, under controlled pH conditions to form the azo compound.
Substitution Reaction: The final step involves the substitution of the ethyl(phenylmethyl)amino group onto the azo compound, resulting in the formation of the target molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals, including surfactants and detergents.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]- involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, while the azo group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs share the benzenesulfonic acid backbone and azo linkages but differ in substituents, influencing their physicochemical and functional properties. Key comparisons include:
Table 1: Structural and Property Comparison
Physicochemical Properties
- Solubility : Acid Red 119, with additional sulfonate groups, exhibits higher water solubility, making it suitable for aqueous dyeing processes, whereas the target compound’s moderate LogP suits chromatographic separation .
Biological Activity
Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]- (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of compound 1 can be represented as follows:
- Molecular Formula : CHClNOS
- CAS Number : [Not specified in the sources]
Compound 1 features a benzenesulfonic acid moiety with a chloro group and an azo linkage, which is characteristic of many azo dyes. This structural configuration is crucial for its interaction with biological systems.
The biological activity of benzenesulfonic acid derivatives often involves interaction with specific biomolecules:
- Calcium Channel Interaction : Some studies suggest that sulfonamide compounds can act as calcium channel inhibitors, leading to changes in vascular resistance and blood pressure regulation . This mechanism is particularly relevant for cardiovascular applications.
- Antimicrobial Mechanisms : The antimicrobial action is generally attributed to the inhibition of bacterial folate synthesis, a common target for sulfonamide antibiotics.
Case Study 1: Cardiovascular Effects
In a recent study examining the effects of sulfonamide derivatives on isolated rat hearts, compound 4-(2-aminoethyl)-benzenesulfonamide was shown to significantly reduce perfusion pressure compared to controls. This finding indicates that structural modifications in sulfonamides can lead to varying biological effects .
| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|
| Control | Baseline | Baseline |
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased significantly (p < 0.05) | Decreased significantly (p < 0.05) |
| 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | Not significant | Not significant |
Case Study 2: Antimicrobial Activity
While specific data on compound 1 is sparse, related compounds have been tested against various pathogens. For example, studies have shown that certain benzenesulfonamides exhibit activity against Staphylococcus aureus and Escherichia coli. This suggests that compound 1 may also possess antimicrobial properties worth investigating further.
Research Findings Summary
The biological activity of benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]- appears promising based on structural analogs and preliminary findings:
- Potential Antimicrobial Activity : Similar compounds show effectiveness against bacterial strains.
- Cardiovascular Modulation : Evidence from related compounds indicates potential effects on blood pressure and coronary resistance.
- Mechanistic Insights : Interaction with calcium channels and inhibition of bacterial folate synthesis are key mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
